Superior Activity Against ESBL-Producing Enterobacterales Compared to Ceftolozane-Tazobactam
Ceftazidime-avibactam demonstrated a 3-fold lower MIC50 (0.125 μg/mL) compared to ceftolozane-tazobactam (0.38 μg/mL) against ESBL-producing Escherichia coli and Klebsiella pneumoniae clinical isolates, with 100% susceptibility versus 96.6% [1].
| Evidence Dimension | In vitro antimicrobial activity (MIC50) |
|---|---|
| Target Compound Data | MIC50 = 0.125 μg/mL; 29/29 (100%) ESBL isolates susceptible |
| Comparator Or Baseline | Ceftolozane-tazobactam: MIC50 = 0.38 μg/mL; 28/29 (96.6%) susceptible |
| Quantified Difference | 3-fold lower MIC50; 3.4 percentage-point higher susceptibility rate |
| Conditions | Etest strip MIC method; 29 ESBL-producing E. coli and K. pneumoniae clinical isolates |
Why This Matters
For laboratories screening β-lactamase inhibitor combinations against ESBL producers, avibactam-containing combinations offer quantifiably greater potency, which may translate to more reliable susceptibility testing and potentially lower required dosing.
- [1] Alatoom A, et al. Comparison of antimicrobial activity between ceftolozane-tazobactam and ceftazidime-avibactam against multidrug-resistant isolates of Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa. Int J Infect Dis. 2017;62:39-43. doi:10.1016/j.ijid.2017.06.007. View Source
